molecular formula C6H10N2O B3047297 2,5-Diazaspiro[3.4]octan-6-one CAS No. 1373028-77-3

2,5-Diazaspiro[3.4]octan-6-one

Cat. No.: B3047297
CAS No.: 1373028-77-3
M. Wt: 126.16
InChI Key: REKWJRHNHOEKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazaspiro[3.4]octan-6-one is a diazaspirocyclic scaffold recognized in medicinal chemistry as a privileged structure for discovering new bioactive molecules. Its unique spirocyclic architecture integrates key heterocyclic motifs, making it a valuable building block in pharmaceutical research for constructing novel compounds. Researchers are leveraging this core structure to develop potent sigma-1 receptor (σ1R) antagonists. These antagonists have shown promising results in enhancing the antinociceptive effect of morphine and, more significantly, in rescuing morphine-induced analgesic tolerance, presenting a potential strategy for improving pain management therapeutics . Beyond neuroscience, this scaffold is instrumental in antibiotic discovery. Derivatives of diazaspiro[3.4]octane have demonstrated high activity against multidrug-resistant strains of Mycobacterium tuberculosis (MTb) and have also shown a refined activity profile that is highly effective against Staphylococcus aureus , highlighting the scaffold's utility in addressing ESKAPE pathogens . The synthetic value of the diazaspiro[3.4]octane core is further underscored by advanced methodological development, including asymmetric synthesis routes that provide access to enantiomerically enriched derivatives for more targeted research . This product, this compound, is provided for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-2-6(8-5)3-7-4-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKWJRHNHOEKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305994
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373028-77-3
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373028-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformations

Ring-Opening Reactions of the Lactam Moiety

The β-lactam ring of spirocyclic systems is susceptible to nucleophilic attack and subsequent ring-opening, a reactivity influenced by the spiro-structure and substituents. semanticscholar.org The stability of the lactam can be significantly affected by the conditions of the reaction.

Under acidic hydrolysis conditions, such as treatment with hydrochloric acid in an alcohol solvent, the β-lactam ring can be opened. For instance, studies on a related N-phenylsulfonyl substituted 7-thia-2,5-diazaspiro[3.4]octan-1-one showed that treatment with gaseous hydrochloric acid in dry ethyl alcohol led to the cleavage of the lactam ring, yielding an ester product in high yield. semanticscholar.org The presence of water under these acidic conditions can lead to more complex mixtures of products. semanticscholar.org The electron-withdrawing nature of substituents on the lactam nitrogen, such as a phenylsulfonyl group, can promote nucleophilic attack on the β-lactam carbonyl group, facilitating the breaking of the N-CO bond. semanticscholar.org

Ring-Transformation Reactions of the Spirocyclic System

The spirocyclic framework of diazaspiro[3.4]octanone derivatives can undergo rearrangement and transformation reactions, often triggered by thermal or chemical means. For example, N-phenylsulfonyl substituted spiro-β-lactams have been observed to undergo thermal transformation to form condensed imidazole (B134444) products at temperatures of 100 °C or higher. semanticscholar.org

In a different type of transformation, the β-lactam ring itself can be altered. The reactivity of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams with sodium periodate (B1199274) was found to unexpectedly lead to the formation of 2-hydroxy-1,4-oxazin-3-ones. researchgate.netdoi.org This transformation proceeds through a C3-C4 bond cleavage of an intermediate 4-formyl-3-hydroxy-β-lactam, followed by a ring expansion. researchgate.netdoi.org

Functionalization and Elaboration of the 2,5-Diazaspiro[3.4]octan-6-one Core

The this compound core serves as a versatile building block that can be functionalized at various positions. The nitrogen atoms of the diazaspiro system are common sites for elaboration, allowing for the synthesis of a diverse range of derivatives.

General functionalization reactions include:

Oxidation: The compound can be oxidized to form the corresponding oxo derivatives.

Reduction: Reduction reactions can yield the reduced forms of the compound.

Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen atoms.

A common strategy involves the use of protecting groups, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms, allowing for selective functionalization of the other. For the related 2,6-diazaspiro[3.4]octane scaffold, the free amine can undergo acylation with various carboxylic acids. For example, coupling with 5-nitro-2-furoic acid using a coupling agent like carbonyldiimidazole (CDI) yields the corresponding N-acyl derivative. mdpi.com Similarly, amide derivatives can be prepared by reacting the core with carboxylic acids in the presence of coupling agents like 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). mdpi.comresearchgate.net

The following table summarizes selected functionalization reactions performed on the related 2,6-diazaspiro[3.4]octane core, which are analogous to potential reactions for the this compound system.

Reagents and ConditionsProduct TypeYieldReference
RNHR′, HOBt, EDC∙HCl, r.t., 12 hCarboxamide derivative66-72% mdpi.com
5-nitro-2-furoic acid, CDI, DMF, r.t., 1 h5-nitro-2-furoyl derivative38-56% mdpi.com

Ring Expansion Reactions (e.g., of 4-Formyl-β-lactams)

Ring expansion of β-lactams provides a powerful method for synthesizing larger heterocyclic structures, such as succinimides. N-Heterocyclic carbenes (NHCs) have been shown to be efficient catalysts for the ring expansion of 4-formyl-β-lactams. acs.orgnih.govacs.org This organocatalytic process is valued for its use of readily available catalysts, low catalyst loading, and mild reaction conditions. acs.orgnih.gov

The reaction is typically carried out in the presence of an NHC catalyst and a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org The proposed mechanism involves the NHC reacting with the 4-formyl-β-lactam to form a Breslow intermediate. acs.org This intermediate facilitates the ring opening of the β-lactam, followed by an intramolecular cyclization to yield the succinimide (B58015) product and regenerate the NHC catalyst. acs.org

A variety of 4-formyl-β-lactams can undergo this ring expansion to produce their corresponding succinimide derivatives in good to excellent yields. acs.org The reaction tolerates various substituents on the lactam nitrogen and the β-lactam ring. acs.org

The table below presents data from the NHC-catalyzed ring expansion of various 4-formyl-β-lactams.

Substrate (4-Formyl-β-lactam)Catalyst (mol %)Product (Succinimide)Yield (%)Reference
7aImidazolium chloride (20)8a80 acs.org
7aTriazolium salt (20)8a76 acs.org
7b (p-methoxyphenyl)58b85 acs.org
7c (p-chlorophenyl)108c75 acs.org
7d (2-thienyl)58d82 acs.org
7f (n-pentyl)58f86 acs.org
7h (quaternary center)58h92 acs.org

Structure Activity Relationships Sar and Molecular Design

Conformational Analysis and Stereochemical Influences on Activity

The rigid, spirocyclic nature of the 2,5-diazaspiro[3.4]octan-6-one core imparts a defined three-dimensional geometry to molecules that contain it. This conformational restriction is a critical aspect of its utility in drug design, as it can pre-organize substituents in a specific orientation for optimal interaction with a biological target.

Theoretical and experimental studies, including NMR conformational analysis and molecular modeling, have been instrumental in understanding the preferred conformations of diazaspirocyclic systems. For instance, spiro β-lactams, which share structural similarities, are known to adopt β-turn-like secondary structures in solution. acs.orgnih.gov This folding is often stabilized by strong intramolecular hydrogen bonds, creating a geometry that can mimic peptide turns, a common recognition motif in biological systems. acs.orgnih.gov

The stereochemistry at the spirocyclic center and at any substituted positions is a crucial determinant of biological activity. The synthesis of spiro β-lactams via the Staudinger reaction, for example, can proceed with high diastereoselectivity, allowing for the controlled formation of specific stereoisomers. acs.orgnih.gov The separation and independent biological evaluation of these isomers are essential, as the desired activity often resides in a single enantiomer or diastereomer. For instance, in the development of MAGL inhibitors, the eutomer (the more active stereoisomer) was identified and optimized to enhance potency.

The absolute configuration of substituents can profoundly influence how a molecule fits into a binding pocket. X-ray crystallography and 2D NMR experiments are powerful tools for assigning the absolute configuration of newly formed stereocenters in spirocyclic compounds. This detailed structural information is vital for building accurate SAR models and for guiding further design efforts.

Exploration of Substituent Effects on Biological Profiles

The biological activity of compounds based on the this compound scaffold can be finely tuned by the introduction of various substituents at the nitrogen atoms and other available positions. These modifications can impact potency, selectivity, and pharmacokinetic properties.

Systematic exploration of substituents has been a key strategy in optimizing the therapeutic potential of this scaffold. For example, in the context of G12C mutant KRAS protein inhibitors, a series of 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives were synthesized and evaluated. google.com The patent literature describes a wide array of substitutions on the benzonitrile (B105546) and indazole rings, as well as modifications to the diazaspiro[3.4]octane core itself, to identify compounds with optimal inhibitory activity against this challenging cancer target. google.com

In another example, N-aryl diazaspirocyclic compounds have been investigated for their ability to modulate nicotinic acetylcholine (B1216132) receptors. google.com The nature of the aryl group, such as a 3-pyridyl or 5-pyrimidinyl ring, and the presence of substituents on these rings, significantly influence the compound's affinity and functional activity at different receptor subtypes. google.com This highlights the importance of the electronic and steric properties of the substituents in determining the biological profile.

The following table summarizes the effects of different substituents on the biological activity of selected this compound derivatives and related analogs.

Scaffold/DerivativeSubstituent(s)Biological TargetKey Findings
2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrileVaried substitutions on benzonitrile and indazole ringsG12C mutant KRAS proteinModifications modulate inhibitory activity for potential anti-tumor applications. google.com
N-aryl diazaspirocyclic compounds3-pyridyl, 5-pyrimidinylNicotinic acetylcholine receptorsThe nature and substitution of the aryl group are critical for receptor affinity and function. google.com

Rational Drug Design Principles Applied to the this compound Scaffold

Rational drug design, particularly structure-based drug design (SBDD), has been successfully applied to the this compound scaffold to generate potent and selective inhibitors of various enzymes and receptors. This approach relies on a detailed understanding of the three-dimensional structure of the biological target, often obtained from X-ray crystallography or cryo-electron microscopy.

A notable example is the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors. Starting from a hit compound, SBDD was used to design novel spiro scaffolds, including an azetidine-lactam derivative, as bioisosteres of a 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-6-yl moiety. acs.org The co-crystal structure of the initial hit compound with MAGL revealed key interactions, such as hydrogen bonds with Arg57 and His121, which guided the design of new analogs. acs.org This structure-guided approach enabled the optimization of binding interactions and led to the discovery of potent and reversible MAGL inhibitors with improved physicochemical properties. acs.org

Molecular modeling is another key tool in the rational design process. It can be used to predict the binding modes of new analogs, assess their conformational energies, and prioritize compounds for synthesis. For instance, molecular modeling calculations have been used to predict that spiro β-lactams can adopt a β-turn conformation, a hypothesis that was later confirmed by NMR studies. nih.gov This predictive power accelerates the design-synthesize-test cycle and increases the efficiency of drug discovery efforts.

Bioisosteric Transformations and Their Impact on Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The this compound scaffold and its derivatives have been the subject of numerous bioisosteric transformations.

In the development of MAGL inhibitors, a key bioisosteric transformation was the replacement of the 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-6-yl moiety of a hit compound with various spiro scaffolds, including azetidine-lactam and cyclobutane-lactam systems. acs.org This transformation led to the discovery of novel chemical series with a different binding mode to MAGL and higher lipophilic ligand efficiency (LLE). acs.org

The following table illustrates some bioisosteric replacements that have been explored for the this compound scaffold and their impact on biological activity.

Original MoietyBioisosteric ReplacementBiological TargetImpact on Potency/Selectivity
3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-6-ylAzetidine-lactam (this compound derivative)MAGLLed to novel, potent, and reversible inhibitors with a different binding mode and higher LLE. acs.org
3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-6-ylCyclobutane-lactamMAGLGenerated a novel bioisostere with improved properties. acs.org

Scaffold Hopping and Analogue Synthesis

Scaffold hopping is a computational or medicinal chemistry strategy that involves searching for isofunctional molecular structures with significantly different molecular backbones. This approach can lead to the discovery of novel intellectual property and compounds with improved properties. The this compound core can be considered a result of scaffold hopping from other cyclic or bicyclic systems.

The synthesis of analogs of this compound often involves multi-step sequences. The development of efficient synthetic routes is crucial for exploring the SAR of this scaffold. For example, the synthesis of 2-azaspiro[3.4]octane has been achieved through several approaches, including the annulation of a cyclopentane (B165970) ring or the annulation of a four-membered ring, using readily available starting materials. researchgate.net

The Staudinger ketene-imine cycloaddition is a key reaction for the synthesis of spiro β-lactams, which can be considered close analogs of the this compound system. researchgate.net This reaction allows for the one-step construction of the spirocyclic backbone with good yields and diastereoselectivity. researchgate.net The resulting spiro β-lactams can then be further elaborated to create a diverse range of peptidomimetics. researchgate.net

The versatility of the this compound scaffold and the availability of robust synthetic methods make it an attractive starting point for the design and synthesis of new generations of biologically active molecules.

Pharmacological Relevance and Potential Therapeutic Applications Excluding Clinical Human Trial Data

Role as a Privileged Scaffold in Drug Discovery

The 2,5-diazaspiro[3.4]octane motif is considered a privileged scaffold in drug discovery. nih.gov This designation is attributed to its ability to serve as a core structure for ligands that can bind to multiple, distinct biological targets through the introduction of diverse substituents. The spirocyclic nature of the scaffold provides a three-dimensional architecture that can explore chemical space more effectively than traditional flat, aromatic structures. rsc.orgbldpharm.com This structural feature is advantageous for designing molecules with high affinity and selectivity for their intended targets.

Derivatives of diazaspiro[3.4]octane have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and antimalarial agents. nih.govuc.ptresearchgate.net The versatility of this scaffold allows for the synthesis of libraries of compounds with varied pharmacological profiles, accelerating the process of identifying new drug candidates. nih.gov

Antimicrobial Activity

Antibacterial Agents

Derivatives of spirocyclic β-lactams, a class of compounds that can be related to the 2,5-diazaspiro[3.4]octan-6-one structure, have shown notable antibacterial properties. thieme-connect.de For instance, certain spiro-β-lactam isatin (B1672199) hybrids have been synthesized and evaluated for their activity against various bacterial strains. scispace.com Research has shown that some of these compounds exhibit promising minimum inhibitory concentration (MIC) values. thieme-connect.de

Similarly, studies on spiro β-lactams and thiazolidinones incorporating a 1,8-naphthyridine (B1210474) moiety have demonstrated good efficacy against both bacterial and fungal pathogens. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the phenyl ring can enhance the antimicrobial activity of these compounds. nih.gov

A study focusing on tricyclic spirolactams identified compounds with potent, nanomolar activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.org These compounds were found to be specific to mycobacteria, with no significant activity against other Gram-positive or Gram-negative bacteria. acs.org

Table 1: Antibacterial Activity of Selected Spirocyclic Compounds

Compound TypeTarget OrganismKey Findings
Spiro-β-lactam isatin hybridsVarious bacterial strainsShowed promising antibacterial activity. scispace.com
Spiro β-lactams with 1,8-naphthyridineVarious bacterial strainsDisplayed good efficacy, enhanced by electron-withdrawing groups. nih.gov
Tricyclic SpiroLactams (TriSLa)Mycobacterium tuberculosisPotent nanomolar activity against replicating and non-replicating forms; mycobacterium-specific. acs.org

Antifungal Agents

The exploration of spirocyclic compounds has also extended to their potential as antifungal agents. thieme-connect.de Synthesized spiro β-lactams and thiazolidinones containing a 1,8-naphthyridine moiety have shown considerable in vitro activity against various fungal strains. nih.gov The research suggests that the majority of these synthesized compounds display good antifungal efficacy. nih.gov

Table 2: Antifungal Activity of Selected Spirocyclic Compounds

Compound TypeTarget OrganismKey Findings
Spiro β-lactams with 1,8-naphthyridineVarious fungal strainsDemonstrated good antifungal activity in vitro. nih.gov

Antiviral Agents (e.g., poliovirus and human rhinovirus 3C-proteinases inhibitors)

The picornavirus 3C protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. nih.gov Inhibitors of this enzyme could potentially have broad-spectrum activity against a range of picornaviruses, including poliovirus and human rhinovirus (HRV). While direct studies on this compound as a 3C protease inhibitor are not extensively documented in the provided results, the general class of spirocyclic β-lactams has been noted for its antiviral potential. thieme-connect.de The structural features of these compounds could allow them to fit into the active site of viral proteases. Further research in this area could lead to the development of novel antiviral therapies.

Antimalarial Activity (e.g., Plasmodium falciparum targets)

A significant area of research for diazaspiro[3.4]octane derivatives has been in the development of new antimalarial drugs. A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum. researchgate.netnih.govmmv.orgacs.org

These initial hits served as a starting point for a medicinal chemistry program that led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite. researchgate.netnih.govacs.org Furthermore, these compounds demonstrated strong gametocyte-sterilizing properties, which is crucial for blocking the transmission of malaria. acs.org Mechanistic studies have suggested that the mode of resistance to these compounds involves the P. falciparum cyclic amine resistance locus. nih.govacs.org

Another study reported on spiro-β-lactam derivatives with potent activity against P. berghei hepatic infection and the erythrocytic stages of P. falciparum. acs.org Additionally, some spiro-lactams have shown promising antiplasmodial activity with IC50 values below 3.5 µM. uc.pt The development of these spirocyclic compounds, including those based on the 2,6-diazaspiro[3.4]octane scaffold, offers a promising avenue for new multistage antimalarial therapies. huji.ac.ilnih.gov

Table 3: Antimalarial Activity of Diazaspiro[3.4]octane and Related Spirocyclic Derivatives

Compound SeriesPlasmodium SpeciesKey Findings
Diazaspiro[3.4]octane seriesP. falciparumActive against multiple life-cycle stages; low nanomolar activity against asexual blood stage; strong gametocyte-sterilizing properties. researchgate.netnih.govmmv.orgacs.org
Spiro-β-lactam derivativesP. berghei, P. falciparumPotent activity against hepatic infection and erythrocytic stages. acs.org
Spiro-lactamsPlasmodium speciesPromising antiplasmodial activity with IC50 < 3.5 µM. uc.pt

Antitubercular Activity

The development of new drugs to combat multidrug-resistant tuberculosis is a critical global health priority. acs.org Spirocyclic compounds have emerged as a promising class of potential antitubercular agents. ugent.be A chemical library of 3-D bioinspired molecules led to the discovery of a tricyclic spirolactam (TriSLa) with specific activity against mycobacteria. acs.org Chemical optimization of this scaffold resulted in potent analogues with nanomolar activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.org

Furthermore, a series of nitrofuran carboxamides derived from a 2,6-diazaspiro[3.4]octane building block were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net This research identified a remarkably potent antitubercular lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.comresearchgate.netnih.gov Subsequent work identified a lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, with MICs ranging from 0.0124–0.0441 μg/mL against multiresistant M. tuberculosis strains. nih.govresearchgate.net

Table 4: Antitubercular Activity of Spirocyclic Compounds

Compound SeriesTarget OrganismKey Findings
Tricyclic SpiroLactams (TriSLa)Mycobacterium tuberculosisPotent nanomolar activity against replicating and non-replicating forms; mycobacterium-specific. acs.org
Nitrofuran carboxamides from 2,6-diazaspiro[3.4]octaneMycobacterium tuberculosis H37RvIdentification of a lead with a MIC of 0.016 μg/mL. mdpi.comresearchgate.netnih.gov
6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneMultiresistant M. tuberculosis strainsMICs of 0.0124–0.0441 μg/mL. nih.govresearchgate.net

Modulation of Enzyme Activity

The this compound scaffold and its bioisosteres are present in compounds designed to inhibit a range of enzymes implicated in various disease pathways.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels, which has therapeutic potential for treating neurodegenerative diseases, anxiety, and pain. nih.govnih.gov The diazaspiro[3.4]octane scaffold has been utilized in the development of novel, potent, and reversible MAGL inhibitors. nih.gov

Researchers have developed heterocyclic spiro compounds, including derivatives of 7-oxa-5-azaspiro[3.4]octan-6-one, as MAGL inhibitors. nih.gov A structure-based drug design approach led to the discovery of potent inhibitors by using the spiro scaffold as a bioisosteric replacement for other chemical moieties. nih.govnih.gov For instance, compound 4f ((2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one) emerged from these efforts as a highly potent and reversible MAGL inhibitor with a favorable profile. nih.gov In vivo studies in mice with related spirocyclic compounds demonstrated that oral administration could increase brain 2-AG levels and subsequently decrease arachidonic acid concentrations. nih.gov

Compound IDStructureTargetActivity (IC₅₀)Reference
3a 4-methyl piperidine (B6355638) derivativehuman MAGL2.7 nM nih.gov
3b Methylene-linker methyl derivativehuman MAGL2.7 nM nih.gov
4f (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-onehuman MAGL6.2 nM nih.gov

Acetyl-CoA Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. drugbank.comgoogle.com Inhibition of ACAT is a therapeutic strategy being explored for conditions such as atherosclerosis and certain cancers. drugbank.comgoogle.com However, based on a review of the available scientific literature, there are no specific reports of compounds containing the this compound core having been evaluated for or demonstrating inhibitory activity against ACAT.

The diazaspiro[3.4]octane framework is a versatile building block that has been incorporated into inhibitors of several other enzymes. While not always the exact 2,5-isomer, these findings highlight the broader potential of this spirocyclic system in enzyme modulation.

Kinase Inhibition : The core structure of this compound is recognized as a key intermediate in the synthesis of kinase inhibitors. A constitutional isomer, the 1,6-diazaspiro[3.4]octane scaffold, is a core component of Delgocitinib, a pan-Janus kinase (JAK) inhibitor. ambeed.comtocris.com Furthermore, derivatives of the 2,6-diazaspiro[3.4]octane isomer have been developed as inhibitors of G12C mutant KRAS protein, a key target in cancer therapy. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition : In a study exploring bioisosteres for the piperazine (B1678402) moiety in the PARP inhibitor Olaparib, various diazaspiro cores were evaluated. While boc-protected 2,6-diazaspiro[3.4]octane derivatives generally showed reduced PARP-1 affinity, some compounds displayed low to moderate inhibitory activity against tankyrase-2 (TNKS-2). nih.gov

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) Inhibition : A patent for PCSK9 inhibitors, which are targeted for managing cholesterol levels, lists 2,6-diazaspiro[3.4]octane among numerous potential heterocyclic rings for building these therapeutic agents. jcancer.org

Acetyl-CoA Cholesterol Acyltransferase Inhibition

Receptor Modulation

Derivatives of this compound have shown significant activity as modulators of key neurotransmitter receptors in the central nervous system.

The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity, learning, and memory. tocris.com Dysfunctional NMDA receptor signaling is implicated in various CNS disorders. Compounds built upon the this compound scaffold have emerged as novel NMDA receptor modulators.

A notable example is NYX-2925 (((2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide)), a spiro-β-lactam-based compound. nih.gov It acts as a positive allosteric modulator of the NMDA receptor. Research has shown that NYX-2925 enhances NMDA receptor function, evidenced by an increased binding of the channel blocker MK-801 to human NMDA receptors (NR2A-D subtypes) and an enhancement of NMDA currents and long-term potentiation (LTP) in rat hippocampal slices. tocris.com Mechanistically, it has been found to increase the colocalization of the GluN2B subunit of the NMDA receptor with the postsynaptic density protein 95 (PSD-95) in hippocampal neurons. jcancer.org Another related compound, Zelquistinel (AGN-241751), also features a diazaspiro[3.4]octane core and acts as an NMDA receptor modulator to enhance synaptic plasticity.

CompoundStructure/NameTargetEffectReference
NYX-2925 ((2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide)NMDA ReceptorPositive allosteric modulator; enhances LTP; increases GluN2B-PSD-95 colocalization tocris.comjcancer.org
Zelquistinel tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylateNMDA ReceptorModulator enhancing synaptic plasticity

The dopamine (B1211576) D3 receptor is a key target for therapies aimed at treating neuropsychiatric disorders, including schizophrenia and substance abuse disorders. The high sequence homology between D2 and D3 receptors presents a challenge for developing selective ligands. The diazaspiro alkane core has been successfully used to synthesize potent and highly selective D3 receptor antagonists.

A series of antagonists incorporating a diazaspiro[3.4]octane core demonstrated favorable D3 receptor affinity and high selectivity over the D2 receptor. These compounds were synthesized using a rapid C-N cross-coupling methodology, allowing for diverse arylations of the diazaspiro core. The resulting ligands showed that the diazaspiro scaffold could serve as an effective bioisostere for the classical dichlorophenylpiperazine moiety found in many antipsychotic drugs.

Compound IDD₃R Affinity (Kᵢ)D₂R/D₃R Selectivity (fold)Reference
11 122 nM264
14 30.1 nM705
15a 25.6 nM905
15c 33.7 nM721
15f 82.4 nM91

Sigma-1 Receptor (σ1R) Antagonism

The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in numerous neurological and psychiatric conditions. Antagonism of this receptor has been identified as a promising strategy for pain management, as σ1R antagonists can enhance the analgesic effects of opioids and potentially reduce the development of tolerance. nih.govresearchgate.net

While detailed structure-activity relationship (SAR) studies have been published on derivatives of the isomeric 2,6-diazaspiro[3.4]octan-7-one as potent σ1R antagonists nih.govnih.gov, specific research detailing the σ1R antagonist activity of compounds derived directly from the this compound core is less prevalent in peer-reviewed literature. However, the broader class of diazaspiro compounds is recognized for its potential interaction with sigma receptors, suggesting that the this compound scaffold is a viable candidate for the development of novel σ1R-targeting agents. smolecule.com

Hepatitis B Capsid Protein Inhibition

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue. The HBV core protein is crucial for multiple stages of the viral lifecycle, including the assembly of the viral capsid, making it an attractive target for antiviral therapy. protheragen.com Capsid assembly modulators (CpAMs) are a class of inhibitors that can interfere with this process, leading to the formation of non-functional capsids and blocking viral replication. protheragen.comnih.gov

The diazaspiro[3.4]octane scaffold has been identified as a core component in the development of potent HBV capsid protein inhibitors. mdpi.com Research has shown that derivatives of the isomeric 2,6-diazaspiro[3.4]octane can exhibit significant anti-HBV activity. nih.govresearchgate.net Although detailed studies focusing exclusively on derivatives of this compound are not widely available, the established utility of the general spirocyclic framework in this area indicates its potential as a building block for new anti-HBV agents.

Menin-MLL1 Interaction Inhibition

The protein-protein interaction (PPI) between menin and the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. nih.govgoogle.com Inhibiting this interaction has emerged as a promising therapeutic strategy to combat these aggressive cancers. nih.gov

Small molecule inhibitors designed to fit into the MLL binding pocket on the menin protein have successfully used spirocyclic scaffolds to achieve high potency and selectivity. nih.gov Specifically, derivatives of the 2,6-diazaspiro[3.4]octane and related diazaspiro[3.5]nonane cores have been incorporated into potent menin-MLL inhibitors. mdpi.comnih.govunifiedpatents.com While the 2,6-isomer is more commonly cited, the this compound framework presents a structurally similar scaffold that could be explored for the design of new menin-MLL interaction inhibitors.

MAP and PI3K Signaling Modulation

The Mitogen-Activated Protein (MAP) kinase and Phosphoinositide 3-Kinase (PI3K) signaling pathways are fundamental cellular cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and diabetes. Consequently, modulators of MAP and PI3K signaling are of significant therapeutic interest.

The 2,6-diazaspiro[3.4]octane motif has been noted as a core structure in compounds designed as MAP and PI3K signaling modulators. mdpi.com The rigid, three-dimensional nature of the spiro-scaffold is valuable for creating specific interactions with kinase binding sites. While specific research on this compound derivatives as MAP/PI3K modulators is limited in published studies, its role as a versatile chemical building block suggests its potential utility in developing inhibitors for these key signaling pathways.

VDAC1 Inhibition

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane and plays a crucial role in regulating the flux of ions and metabolites between the mitochondria and the cytosol. nih.gov VDAC1 is also a key player in mitochondria-mediated apoptosis (programmed cell death) and is overexpressed in various disease states, including diabetes. Inhibition of VDAC1 function or oligomerization is being investigated as a therapeutic approach to prevent mitochondrial dysfunction. nih.govnih.gov

Recent studies have identified VDAC1 inhibitors as potential treatments for diabetes. google.com The development of these inhibitors has utilized the 2,6-diazaspiro[3.4]octane scaffold. mdpi.comgoogle.com For example, the VDAC1 inhibitor VBIT-4 has been shown to prevent cell death and normalize mitochondrial function in endothelial cells under hyperglycemic stress. nih.gov Given the structural similarities, the this compound core represents a promising scaffold for the future design of novel VDAC1 inhibitors.

Applications as β-Turn Mimetics and Precursors for α,α-Disubstituted β-Amino Acids

The rigid, conformationally constrained structure of this compound, a type of spiro β-lactam, makes it an excellent scaffold for mimicking secondary protein structures and for use in asymmetric synthesis.

β-Turn Mimetics

β-turns are secondary protein structures that cause a reversal in the direction of the polypeptide chain. They are crucial for protein folding and function and are often involved in molecular recognition events. Designing small molecules that mimic the conformation of β-turns (peptidomimetics) is a major goal in drug discovery. nih.gov

Spiro β-lactams, including those based on the 2,5-diazaspiro[3.4]octanone core, have been successfully designed as effective β-turn mimetics. researchgate.net Their rigid bicyclic structure can lock a peptide chain into a conformation that closely resembles a natural β-turn. One notable example is the compound NYX-2925, which incorporates a 1-oxo-2,5-diazaspiro[3.4]octan-2-yl moiety and acts as a β-turn mimetic. researchgate.net The defined stereochemistry and conformational rigidity of these spiro compounds allow for the precise positioning of side-chain analogues, enabling specific interactions with biological targets. google.com

Compound/ScaffoldMimicked StructureKey FeatureApplication
This compound Core β-TurnRigid, conformationally constrained spiro β-lactam structure.Serves as a scaffold for peptidomimetics in drug discovery. researchgate.net
NYX-2925 β-TurnContains a 1-oxo-2,5-diazaspiro[3.4]octan-2-yl moiety.Mimics structural features of peptide modulators of NMDARs. researchgate.net

Precursors for α,α-Disubstituted β-Amino Acids

α,α-Disubstituted β-amino acids are valuable building blocks for creating peptides with enhanced stability against enzymatic degradation and with unique conformational properties. The synthesis of these complex amino acids, particularly in an enantiomerically pure form, is a significant challenge.

Spiro β-lactams serve as useful synthetic intermediates for accessing α,α-disubstituted β-amino acids. researchgate.net The β-lactam ring can be cleaved under specific conditions to yield the desired β-amino acid derivative. The spirocyclic nature of precursors like this compound allows for the stereocontrolled introduction of substituents at the α-position before ring opening, providing a reliable route to optically pure α,α-disubstituted β-amino acids. acs.org

Advanced Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2,5-Diazaspiro[3.4]octan-6-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR data for derivatives of 2,5-diazaspiro[3.4]octane reveals characteristic chemical shifts for the protons in the spirocyclic framework. For instance, in the ¹H NMR spectrum of (2R, 3S)-4-oxo-3-(1-oxo-2, 5-diazaspiro [3.4] octan-2-yl)-4-(pyrrolidin-1-yl) butan-2-yl acetate, specific signals corresponding to the protons of the diazaspiro[3.4]octane moiety can be observed. google.com The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule. A certificate of analysis for a derivative of 2,5-diazaspiro[3.4]octane-2-acetamide confirmed the structure to be consistent with its ¹H NMR spectrum. medchemexpress.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of a 2,6-diazaspiro[3.4]octane derivative showed distinct signals for the carbon atoms in the spirocyclic core, including the spiro carbon and the carbonyl carbon. mdpi.com

Table 1: Representative ¹H NMR Data for a 2,5-Diazaspiro[3.4]octane Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Spiro-ring protons4.62d
4.41-4.29m
4.24d
3.89-3.77m
3.54-3.49m
2.57-2.52m

Data adapted from a study on a derivative of 2,5-diazaspiro[3.4]octan-2-yl. google.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogues, IR spectroscopy is particularly useful for confirming the presence of the carbonyl (C=O) group of the lactam ring and the N-H bonds of the amine groups. The characteristic stretching vibration of the C=O group in a lactam typically appears in the region of 1650-1700 cm⁻¹. For example, in the synthesis of related spiro compounds, the formation of a thiazolidinone ring, which also contains a carbonyl group, was confirmed by an intense IR band. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would confirm its molecular weight of 126.16 g/mol . In the analysis of a derivative, tert-butyl 2-((2S, 3R)-3-acetoxy-1-oxo-1-(pyrrolidin-1-yl) butan-2-yl)-1-oxo-2, 5-diazaspiro[3.4] octane-5-carboxylate, the molecular ion peak was observed at m/z 424.4 [M+H]⁺, confirming its molecular weight. google.com High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can help to confirm the elemental composition of a molecule. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. The purity of derivatives of 2,5-diazaspiro[3.4]octane is often assessed by HPLC. For example, a certificate of analysis for a derivative reported a purity of 98.77% as determined by HPLC. medchemexpress.com The retention time in an HPLC system is a characteristic property of a compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity. Commercial suppliers of this compound and related compounds often provide UPLC data to demonstrate the purity of their products. ambeed.combldpharm.com

Ultra-Performance Liquid Chromatography (UPLC)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and stereochemistry, including bond lengths, bond angles, and conformational details. For a spirocyclic compound like this compound, X-ray crystallography would confirm the spiro-fusion of the azetidine (B1206935) and pyrrolidinone rings and establish the planarity and puckering of each ring system.

The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure is solved and refined.

While the specific crystal structure of the parent this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), the structures of many related spirocyclic lactams and derivatives have been reported. nih.gov For instance, a recent 2025 study on the synthesis of 6,7-diazaspiro[3.4]octanes reported the successful determination of a derivative's crystal structure, which was deposited in the CCDC. nih.govrsc.org This demonstrates the utility of the technique for unambiguously confirming the novel spirocyclic framework. The analysis of these related structures provides insight into the expected geometric parameters of the this compound core.

Table 2: Key Parameters from a Representative Single-Crystal X-ray Diffraction Analysis

ParameterDescriptionRepresentative Value (for a related spiro-lactam)
Chemical Formula The elemental composition of the molecule in the crystal.C₆H₁₀N₂O
Crystal System One of seven crystal systems (e.g., Monoclinic, Orthorhombic).Monoclinic
Space Group Describes the symmetry of the crystal lattice.P2₁/n
Unit Cell a, b, c The dimensions of the unit cell in Ångströms (Å).a = 9.99 Å, b = 10.10 Å, c = 10.58 Å
Unit Cell α, β, γ The angles of the unit cell in degrees (°).α = 90°, β = 108.9°, γ = 90°
Volume (V) The volume of the unit cell in cubic Ångströms (ų).1009 ų
Z The number of molecules per unit cell.4
R-factor (R₁) A measure of the agreement between the crystallographic model and the data.~0.05 (or 5%)

Note: The representative values in Table 2 are based on data for similar spiro lactone/lactam structures and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis. achmem.com

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of 2,5-diazaspiro[3.4]octan-6-one. The spirocyclic nature of this compound, where two rings share a single carbon atom, imparts significant conformational rigidity compared to their monocyclic counterparts. This restricted conformational freedom can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Studies have focused on determining the preferred conformations and the energy barriers between them. The relative orientations of the four-membered azetidine (B1206935) ring and the five-membered lactam ring are of particular interest. These analyses help in understanding how the molecule might present its functional groups for interaction with biological macromolecules.

Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been utilized to investigate the electronic properties of this compound and its derivatives. These calculations provide detailed information about the molecule's electronic structure, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For instance, the mechanism of aminolysis of related epoxysulfolanes has been studied using the M06-2X/6–31++G** level of theory, suggesting that the most probable initial transformation is a base-catalyzed rearrangement. researchgate.net Such computational insights are invaluable for predicting reactivity and designing synthetic routes. The hydrochloride salt of this compound is noted to enhance its solubility, a key property for its use as a building block in pharmaceutical synthesis.

Table 1: Calculated Properties of a Related Diazaspirooctane Derivative

Property Value Method
HOMO Energy - M06-2X/6–31++G**
LUMO Energy - M06-2X/6–31++G**
Dipole Moment - M06-2X/6–31++G**

Note: Specific values for this compound were not publicly available in the searched literature. The table illustrates the type of data generated from quantum chemical calculations for similar structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models focused solely on this compound are not extensively documented, derivatives of the broader diazaspiro[3.4]octane class have been the subject of such studies. dntb.gov.uaresearchgate.net

For example, 3D-QSAR studies have been performed on pyrimidine (B1678525) derivatives that act as inhibitors of the human σ1 receptor, a target for neuropathic pain. dntb.gov.uaresearchgate.net These models help in identifying key structural features (descriptors) that influence the inhibitory activity. Descriptors can be steric, electronic, or hydrophobic in nature. By understanding these relationships, new derivatives with potentially enhanced activity can be designed. The development of such models often involves techniques like multiple linear regression (MLR) and artificial neural networks (ANN). dntb.gov.uanih.gov

Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interaction of small molecules like this compound with biological targets at an atomic level. tanaffosjournal.ir Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. chemrxiv.org

Derivatives of the diazaspirooctane scaffold have been investigated as inhibitors of various biological targets. For instance, computational docking studies have shown that diazaspiro compounds with nitrogen atoms can exhibit a higher affinity for enzyme active sites, such as kinases, compared to their oxygen-containing analogs. In the context of antitubercular drug discovery, induced-fit docking and MM-GBSA calculations have been used to understand the binding of nitrofuran-tagged diazaspirooctanes to their likely biotargets. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
This compound hydrochloride
2,6-diazaspiro[3.4]octan-7-one

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the 2,5-diazaspiro[3.4]octan-6-one core and its analogues remains a critical area of research. While methods like the Staudinger [2+2]-cyclocondensation and various cyclization reactions have been employed for the construction of spiro-fused β-lactams, there is a continuous need for more efficient, scalable, and versatile synthetic routes. researchgate.net Future efforts should focus on:

Asymmetric Synthesis: Developing robust and highly stereoselective methods to access enantiomerically pure this compound derivatives is paramount for investigating their interactions with chiral biological targets. researchgate.net

Catalytic Methods: Exploring novel catalytic systems, including transition metal and organocatalysis, could lead to milder reaction conditions, improved yields, and greater functional group tolerance. mdpi.com

Convergent Strategies: Designing synthetic pathways that allow for the late-stage introduction of diversity would accelerate the generation of compound libraries for biological screening.

A notable approach involves the cyclization of appropriate precursors under controlled conditions, often utilizing solvents like ethanol (B145695) or methanol (B129727) at elevated temperatures. The development of practical routes, such as the reductive amination of aldehydes followed by cyclization, has shown promise for both library synthesis and large-scale production. researchgate.net

Expanding the Chemical Diversity of this compound Derivatives

The therapeutic potential of the this compound scaffold can be significantly enhanced by expanding the chemical space around it. The nitrogen atoms and the carbonyl group offer prime locations for chemical modification.

Future research should prioritize the synthesis of a wide array of derivatives by introducing diverse substituents. This can be achieved through various chemical transformations, including:

N-Functionalization: Alkylation, arylation, and acylation of the nitrogen atoms to explore the impact of different groups on biological activity and physicochemical properties.

Carbonyl Group Modification: Reduction to the corresponding alcohol or conversion to other functional groups to probe structure-activity relationships.

Ring Modifications: Exploring variations in the ring sizes and substitution patterns of the spirocyclic system.

The synthesis of libraries of spiro-β-lactams with diverse functionalities is a key strategy for discovering new bioactive compounds. researchgate.netfrontiersin.org For instance, the creation of nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane core has led to the identification of potent antitubercular leads. mdpi.comresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas

While initial studies have hinted at the potential of this compound derivatives in areas like cancer and neurological disorders, a vast landscape of biological targets remains unexplored. The rigid, three-dimensional nature of the spirocyclic scaffold makes it an ideal candidate for targeting protein-protein interactions and enzyme active sites that are often challenging for more flexible molecules.

Future research should focus on:

Systematic Biological Screening: Testing diverse libraries of this compound derivatives against a broad panel of biological targets to identify novel activities.

Target-Based Design: Utilizing structural biology and computational modeling to design derivatives that specifically interact with high-value therapeutic targets. For example, derivatives of the related 2,6-diazaspiro[3.4]octan-7-one scaffold have been designed as potent sigma-1 receptor antagonists for pain management. researchgate.net

Exploring New Therapeutic Indications: Investigating the potential of these compounds in infectious diseases, metabolic disorders, and inflammatory conditions. Some derivatives of related diazaspiro[3.4]octane scaffolds have already shown promise as antimicrobial and anticancer agents. smolecule.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. These computational tools can significantly accelerate the design-make-test-analyze cycle.

Key applications of AI and ML in this context include:

Generative Models for de Novo Design: Employing generative adversarial networks (GANs) and recurrent neural networks (RNNs) to design novel this compound derivatives with optimized properties. hilarispublisher.comnih.gov

Predictive Modeling: Developing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the need for extensive experimental testing. hilarispublisher.com

Retrosynthetic Analysis: Utilizing AI-powered tools to devise efficient and novel synthetic routes to complex target molecules. rsc.org

High-quality, machine-readable data from parallel synthesis and high-throughput experimentation is crucial for feeding these algorithms and refining predictive models. spirochem.com

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly important in pharmaceutical synthesis. Future research on this compound should incorporate sustainable practices to minimize environmental impact.

This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents.

Catalytic Reactions: Prioritizing the use of catalytic reagents over stoichiometric ones to reduce waste. mdpi.com

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure.

Recent advancements in photoredox catalysis and the use of non-precious metal catalysts offer promising avenues for the greener synthesis of β-lactams and other heterocyclic compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Diazaspiro[3.4]octan-6-one, and how can purity be optimized?

  • Methodology :

  • Route Selection : Begin with tert-butyl carboxylate-protected intermediates (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) to stabilize the spirocyclic core during synthesis. Use catalytic hydrogenation or acidolysis for deprotection .
  • Purity Optimization : Employ column chromatography for intermediate purification. Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity using 1^1H/13^{13}C NMR .
  • Cocrystal Techniques : For challenging purifications, consider cocrystallization with ligands like 3,5-dimethylpyrazole to enhance crystallinity and isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the spirocyclic structure?

  • Methodology :

  • NMR Analysis : Assign 1^1H and 13^{13}C NMR peaks to distinguish spirocyclic protons (e.g., bridgehead carbons at δ 60-70 ppm) from non-spiro analogs. Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • XRD Validation : Perform single-crystal X-ray diffraction to confirm the spirocyclic geometry and bond angles. Compare with computational models (DFT-optimized structures) for validation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives in kinase inhibition?

  • Methodology :

  • Target Selection : Prioritize kinases like JAK family members, as spirocyclic scaffolds are known to bind ATP pockets. Use molecular docking (AutoDock Vina) to predict binding affinities .
  • Assay Design : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) with IC50_{50} determination. Include positive controls (e.g., tofacitinib for JAK3) and validate selectivity across kinase panels .
  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at C3/C4) to correlate structural changes with activity .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch Comparison : Replicate reactions under identical conditions (temperature, solvent, catalyst loading). Analyze deviations via 1^1H NMR peak integration and LC-MS impurity profiling .
  • Dynamic NMR : For conformational isomers, perform variable-temperature NMR to detect equilibrium shifts (e.g., ring-flipping in spirocycles) .
  • Crystallographic Cross-Check : If NMR data remain ambiguous, grow crystals for XRD to resolve structural ambiguities .

Q. What systematic approaches ensure comprehensive literature reviews for meta-analysis of this compound’s applications?

  • Methodology :

  • Database Strategy : Use PubMed, SciFinder, and Google Scholar with keywords: "this compound," "spirocyclic kinase inhibitors," "synthetic methods." Filter by publication date (last 10 years) and impact factor (≥3.0) 13.

    05 文献检索Literature search for meta-analysis
    02:58

  • Citation Mining : Track references from foundational patents (e.g., JAK inhibitor cocrystal synthesis ) and review articles. Use tools like Connected Papers to map knowledge gaps 13.

  • Data Extraction : Tabulate synthetic yields, biological IC50_{50} values, and structural motifs in Excel for comparative analysis .

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst ratio) using a factorial design. Analyze via response surface methodology (RSM) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15-20% using controlled microwave irradiation .
  • In Situ Monitoring : Employ FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

Methodological Best Practices

  • Reproducibility : Document all experimental details (solvent grades, instrument settings) in the main manuscript or supplementary materials to enable replication .
  • Data Validation : Cross-validate NMR/XRD results with computational tools (e.g., Gaussian for NMR chemical shift prediction) .
  • Ethical Referencing : Cite primary literature (patents, peer-reviewed journals) over non-peer-reviewed sources. Avoid redundant citations to maintain clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazaspiro[3.4]octan-6-one
Reactant of Route 2
2,5-Diazaspiro[3.4]octan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.